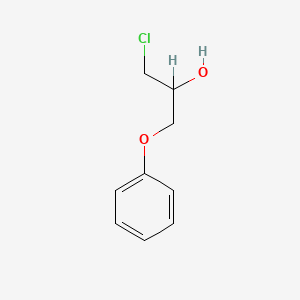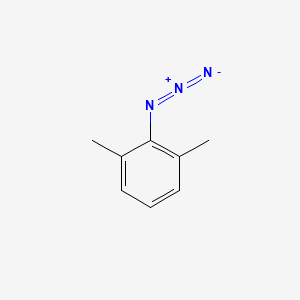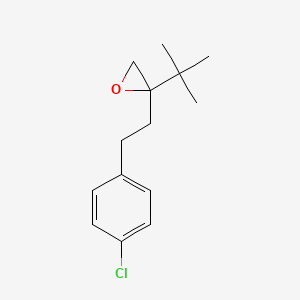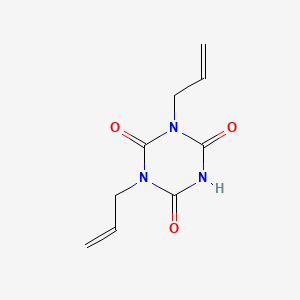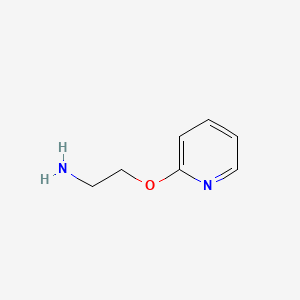
2-(Pyridin-2-yloxy)ethanamin
Übersicht
Beschreibung
2-(Pyridin-2-yloxy)ethanamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of 2-(2-pyridyl)ethanol and is characterized by the presence of a pyridine ring attached to an ethanamine group through an oxygen atom.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yloxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis.
Result of Action
Related compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.
Action Environment
It’s worth noting that the synthesis of related compounds is environmentally friendly , suggesting that the compound might be stable under various conditions.
Biochemische Analyse
Biochemical Properties
2-(Pyridin-2-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen This interaction is crucial for the stabilization of the collagen triple helix structure
Cellular Effects
The effects of 2-(Pyridin-2-yloxy)ethanamine on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(Pyridin-2-yloxy)ethanamine can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which are involved in liver fibrosis This inhibition can lead to reduced fibrosis and improved liver function
Molecular Mechanism
At the molecular level, 2-(Pyridin-2-yloxy)ethanamine exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of collagen prolyl 4-hydroxylases by binding to their active sites . This inhibition prevents the hydroxylation of proline residues in collagen, leading to reduced collagen stability and decreased fibrosis. Additionally, 2-(Pyridin-2-yloxy)ethanamine may modulate gene expression by interacting with transcription factors or other regulatory proteins, although specific mechanisms are still being studied.
Temporal Effects in Laboratory Settings
The effects of 2-(Pyridin-2-yloxy)ethanamine can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Pyridin-2-yloxy)ethanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis and reduce fibrosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including liver damage and impaired cellular function. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(Pyridin-2-yloxy)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or glutathione . These metabolic processes help to detoxify and eliminate the compound from the body, although specific details on the enzymes involved are still being investigated.
Transport and Distribution
The transport and distribution of 2-(Pyridin-2-yloxy)ethanamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, 2-(Pyridin-2-yloxy)ethanamine may accumulate in the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit collagen synthesis .
Subcellular Localization
The subcellular localization of 2-(Pyridin-2-yloxy)ethanamine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in collagen synthesis . Understanding the subcellular localization of 2-(Pyridin-2-yloxy)ethanamine can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Pyridin-2-yloxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with 2-hydroxypyridine in the presence of a base, such as potassium carbonate, to form 2-(pyridin-2-yloxy)ethanol. This intermediate is then converted to 2-(pyridin-2-yloxy)ethanamine through reductive amination using ammonia or an amine source .
Industrial Production Methods
In an industrial setting, the synthesis of 2-(Pyridin-2-yloxy)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-yloxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)ethanol: Similar in structure but lacks the ethanamine group.
2-(Pyridin-2-yl)acetamide: Contains an acetamide group instead of an ethanamine group.
2-(Pyridin-2-yl)ethylamine: Similar but lacks the oxygen atom connecting the pyridine ring and the ethanamine group.
Uniqueness
2-(Pyridin-2-yloxy)ethanamine is unique due to the presence of both a pyridine ring and an ethanamine group connected through an oxygen atom. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVONOFKFDJHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183658 | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29450-07-5 | |
| Record name | 2-(2-Pyridinyloxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yloxy)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29450-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

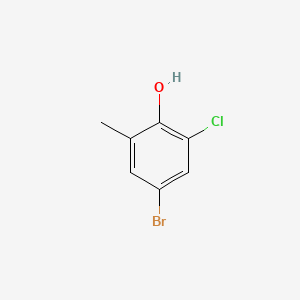

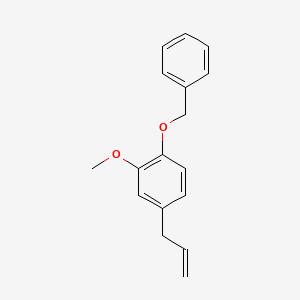
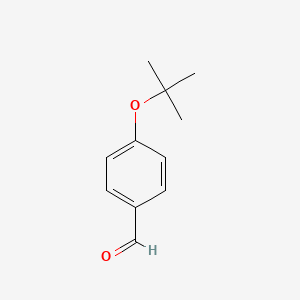
![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
